molecular formula C8H18ClNO B13454253 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride

Cat. No.: B13454253
M. Wt: 179.69 g/mol
InChI Key: JAXNWUFYVILHHK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(Aminomethyl)phenylboronic acid hydrochloride
  • 4-(Aminomethyl)cyclohexanone hydrochloride

Uniqueness

4-(Aminomethyl)-4-methylcyclohexan-1-ol hydrochloride is unique due to its specific structure, which combines an aminomethyl group with a cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4-(aminomethyl)-4-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(6-9)4-2-7(10)3-5-8;/h7,10H,2-6,9H2,1H3;1H

InChI Key

JAXNWUFYVILHHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)O)CN.Cl

Origin of Product

United States

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